N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory effects against this bacterium, suggesting it may have potential as an anti-tubercular agent .
Mode of Action
This interaction disrupts the bacterium’s normal functions, leading to its eventual death .
Biochemical Pathways
Given its inhibitory effect on the bacterium, it’s likely that it disrupts essential biochemical pathways, such as those involved in cell wall synthesis or energy production .
Pharmacokinetics
tuberculosis suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth, leading to the death of the bacterium . This suggests that the compound could potentially be used to treat tuberculosis, although further studies are needed to confirm this.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, suggesting a potential mechanism of action .
Metabolic Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, suggesting a potential involvement in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with thioamide derivatives under acidic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or ethanol, with catalysts such as piperidine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of microwave irradiation to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly for its antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various organic materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
2-Mercaptobenzothiazole: Commonly used in the rubber industry as a vulcanization accelerator.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide stands out due to its multi-functional nature, combining the properties of benzothiazole and thiazole rings. This unique structure enhances its potential in medicinal chemistry and materials science, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4OS3/c23-15(17-20-11-6-2-4-8-14(11)26-17)22-18-21-12(9-24-18)16-19-10-5-1-3-7-13(10)25-16/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLKPDIOPYUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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